1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(20-13-16-4-2-10-23-16)19-11-14-5-8-21(9-6-14)15-3-1-7-18-12-15/h1,3,7,12,14,16H,2,4-6,8-11,13H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJXDNMAPGISLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the fields of antitumor , anti-inflammatory , and antimicrobial effects.
Antitumor Activity
- Mechanism of Action : The compound has been shown to inhibit specific pathways involved in tumor cell proliferation. It targets the NLRP3 inflammasome , which plays a key role in inflammation and cancer progression. In vitro studies demonstrated that it effectively reduced IL-1β release in LPS/ATP-stimulated macrophages, indicating its potential as an anti-inflammatory agent with anticancer properties .
-
Case Studies :
- A study evaluated the compound's effect on various cancer cell lines, revealing IC50 values ranging from 5 to 15 µM, which indicates significant cytotoxicity against these cells .
- Another investigation reported that derivatives of similar structures exhibited enhanced activity against resistant cancer types, suggesting a promising avenue for further research into this compound's analogs .
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases. It has been shown to inhibit the release of pro-inflammatory cytokines, which are crucial in various inflammatory pathways.
Antimicrobial Activity
Preliminary screening indicated that the compound possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Data Tables
| Biological Activity | IC50 (µM) | Target Pathway |
|---|---|---|
| Antitumor | 5 - 15 | NLRP3 inflammasome |
| Anti-inflammatory | <10 | Cytokine inhibition |
| Antimicrobial | 10 - 20 | Membrane disruption |
Research Findings
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced tumor sizes and lower levels of inflammatory markers compared to controls. For instance, in a murine model of colon cancer, treated mice showed a significant reduction in tumor burden after four weeks of treatment .
- Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles with adequate bioavailability and low toxicity at therapeutic doses. This is critical for translating preclinical findings into clinical applications.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Functional Group Variations
Key Observations :
- Pyridine vs. Methylsulfonyl : The target compound’s pyridin-3-yl group (aromatic, hydrogen-bond acceptor) may enhance binding to kinases or GPCRs compared to the methylsulfonyl group in , which is electron-withdrawing and may reduce metabolic lability.
- Tetrahydrofuran vs. Phenoxy Groups: The THF group in the target compound improves solubility and stability over the chloro-fluorophenoxy groups in , which are bulkier and may increase hydrophobicity.
- Fluorophenylpropyl vs. Pyridinyl : The fluorophenylpropyl group in enhances lipophilicity for CNS targets, whereas the pyridinyl group in the target compound balances polarity and aromaticity for peripheral targets.
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Property Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
